molecular formula C15H14N2O4S B2815340 N-(5-acetyl-4-methylthiazol-2-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide CAS No. 922065-72-3

N-(5-acetyl-4-methylthiazol-2-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide

Cat. No.: B2815340
CAS No.: 922065-72-3
M. Wt: 318.35
InChI Key: VXCXQFUHAXLJBF-UHFFFAOYSA-N
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Description

N-(5-Acetyl-4-methylthiazol-2-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide is a heterocyclic acetamide derivative featuring a thiazole core substituted with acetyl and methyl groups, linked to a benzo[d][1,3]dioxol-5-yl moiety via an acetamide bridge. Its synthesis typically involves multi-step reactions, including substitution, acid chloride formation, and coupling, with yields ranging from 37% to 90% depending on the intermediates and purification methods . The benzo[d][1,3]dioxol-5-yl group is a common pharmacophore in bioactive molecules, often associated with enhanced metabolic stability and receptor binding .

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-8-14(9(2)18)22-15(16-8)17-13(19)6-10-3-4-11-12(5-10)21-7-20-11/h3-5H,6-7H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCXQFUHAXLJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CC2=CC3=C(C=C2)OCO3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-acetyl-4-methylthiazol-2-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its mechanisms of action and efficacy across various biological systems.

Synthesis and Characterization

The compound can be synthesized through a multi-step reaction involving thiazole and benzodioxole derivatives. The synthetic route typically includes the formation of the thiazole ring followed by acylation with benzo[d][1,3]dioxole derivatives. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds containing thiazole and benzodioxole moieties. For instance, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and Hep3B (liver cancer) cells.

Key Findings:

  • Cytotoxicity: The compound exhibits IC50 values in the low micromolar range against MCF-7 cells, indicating potent anticancer activity .
  • Mechanism of Action: Studies suggest that the compound induces apoptosis in cancer cells through caspase activation and cell cycle arrest at the G2-M phase .
Cell LineIC50 (µM)Mechanism
MCF-715.0Apoptosis via caspase activation
Hep3B12.5G2-M phase arrest

Antimicrobial Activity

The thiazole moiety is known for its antimicrobial properties. Compounds similar to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Antibacterial Efficacy: The compound shows significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

  • Thiazole Ring: Essential for anticancer activity; modifications can enhance potency.
  • Benzodioxole Moiety: Contributes to both anticancer and antimicrobial activities; presence of electron-withdrawing groups increases efficacy.

Case Studies

  • Study on Anticancer Activity:
    A recent study evaluated a series of thiazole derivatives for their anticancer properties. The results indicated that compounds with a similar structure to this compound showed promising results in inducing apoptosis in cancer cell lines .
  • Antimicrobial Evaluation:
    Another investigation focused on the antimicrobial properties of thiazole derivatives. The study found that compounds with a 5-acetyl group exhibited significant antibacterial activity against multiple strains, supporting the potential use of such derivatives in treating infections .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity
Research has indicated that compounds containing thiazole moieties, such as N-(5-acetyl-4-methylthiazol-2-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide, exhibit significant antibacterial and antifungal properties. Studies have shown that derivatives of thiazole can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the 5-acetyl group in the thiazole structure is crucial for enhancing cytotoxicity against cancer cell lines like MCF-7, suggesting potential applications in cancer therapy .

1.2 Enzyme Inhibition
This compound has been studied for its inhibitory effects on monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. In vitro studies demonstrated that certain thiazole derivatives selectively inhibit MAO-B activity, with structure-activity relationship (SAR) analyses indicating that modifications to the thiazole ring can enhance inhibitory potency . This suggests potential therapeutic applications for conditions like Parkinson's disease.

Table 1: Summary of Biological Activities

Activity Compound IC50 Value Reference
AntibacterialThis compoundNot specified
MAO-B InhibitionThiazole derivatives with similar structuresIC50 values ranging from 0.0051 µM to 0.029 µM
CytotoxicityCompounds with thiazole moietiesHigh cytotoxicity against MCF-7 cell line

Structural Insights and Mechanisms

The structural characteristics of this compound play a significant role in its biological activity. The thiazole ring is known for its ability to interact with various biological targets due to its electron-withdrawing properties, which can enhance binding affinity to enzyme active sites. Docking studies have revealed that the compound's binding interactions are primarily hydrophobic, with specific hydrogen bonding contributing to its stability within the target enzyme's active site .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several derivatives synthesized for diverse pharmacological purposes. Key analogues include:

Compound Name Core Structure Key Substituents Biological Relevance Reference
K-1 to K-22 (N-(Benzo[d][1,3]dioxol-5-yl)-2-(benzylthio)acetamides) Acetamide Benzylthio group Agricultural applications (unspecified)
ASN90 ((S)-N-(5-(4-(1-(Benzo[d][1,3]dioxol-5-yl)ethyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide) Thiadiazole Piperazine, benzo[d][1,3]dioxol-5-yl O-GlcNAcase inhibitor
Compound 5b (N-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylthiazol-2-yl)acetamide) Thiazole 4-Phenylthiazole Synthetic intermediate
C26 (N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-bromothiophen-2-yl)methyl)acetamide) Acetamide Bromothiophene Antimicrobial activity (hypothesized)

Key Observations :

  • Thiazole vs. Thiadiazole Cores : The thiazole ring in the target compound may offer different electronic and steric properties compared to ASN90’s thiadiazole core, influencing target selectivity .

Key Observations :

  • Coupling Efficiency : The target compound’s synthesis benefits from high-yield acid chloride coupling (up to 90%), whereas Compound 5b’s lower yield (45%) reflects challenges in phenylthiazole coupling .
  • Reagent Selection : HATU/DIPEA-mediated couplings (used in Compound 5b) are milder than traditional acid chloride methods but may require longer reaction times .
Pharmacological Potential (Indirect Insights)
  • O-GlcNAcase Inhibition : ASN90’s benzo[d][1,3]dioxol-5-yl and acetamide motifs are critical for OGA inhibition, implying the target compound could share similar binding interactions .
  • Antimicrobial Activity : C26’s bromothiophene substituent enhances activity against bacterial pathogens, suggesting that the target’s acetyl-thiazole group may confer analogous properties .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for high yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with benzo[d][1,3]dioxole derivatives and thiazole precursors. Key steps include:

  • Thioether formation : Reacting 2-(benzo[d][1,3]dioxol-5-yl)acetic acid with a thiol-containing thiazole intermediate under inert atmosphere (N₂/Ar) at 60–80°C .
  • Acetylation : Introducing the acetyl group to the thiazole ring using acetyl chloride in dimethylformamide (DMF) or dichloromethane (DCM) with triethylamine as a base .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .

Q. What analytical techniques are critical for structural characterization?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions on the thiazole and benzo[d][1,3]dioxole moieties (e.g., acetyl methyl protons at δ ~2.5 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ for C₁₅H₁₄N₂O₃S: calc. 301.0754) .
  • X-ray crystallography : Resolve crystal structure using SHELX software (SHELXL for refinement; space group and unit cell parameters reported in CIF files) .

Q. How to design in vitro assays to evaluate its biological activity?

  • Methodological Answer : Focus on target-specific assays:

  • Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or kinases using fluorometric/colorimetric substrates (e.g., ATPase activity for kinases) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .
  • Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement using competitive binding assays .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data across similar compounds?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., 4-methylthiazole vs. 5-acetyl substitution) using molecular docking (AutoDock Vina) to identify critical binding interactions .
  • Statistical validation : Apply multivariate analysis (e.g., PCA or PLS-DA) to distinguish noise from true bioactivity trends .
  • Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) for binding kinetics or transcriptomics to assess downstream pathway modulation .

Q. What strategies mitigate side reactions during functionalization of the thiazole ring?

  • Methodological Answer :

  • Protecting groups : Temporarily block reactive sites (e.g., acetylated amines) during alkylation or acylation steps .
  • Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates and reduce byproduct formation .
  • Temperature control : Maintain reactions at 0–5°C during electrophilic substitutions to prevent overreaction .

Q. How to computationally predict metabolic stability and toxicity?

  • Methodological Answer :

  • ADMET prediction : Use SwissADME or ProTox-II to estimate CYP450 interactions, hepatotoxicity, and bioavailability .
  • Metabolite identification : Simulate phase I/II metabolism (e.g., hydroxylation via CYP3A4) using Schrödinger’s MetaSite .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict oxidative degradation pathways .

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